tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate
Description
tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate (CAS: 1463054-00-3) is a spirocyclic carbamate derivative featuring a fused oxa-aza bicyclic system. Its stereospecific (3S,4S) configuration and tert-butyloxycarbonyl (Boc) protecting group make it a critical intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) such as SHP2 degraders . The Boc group stabilizes the amine functionality during synthetic steps, enabling selective coupling reactions in complex drug development workflows.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10-11(16-12(17)19-13(2,3)4)14(9-18-10)5-7-15-8-6-14/h10-11,15H,5-9H2,1-4H3,(H,16,17)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKXVJZOCXPVBD-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCNCC2)CO1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate typically involves the following steps:
Formation of the Spirocyclic Oxetane Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic oxetane structure.
Introduction of the Carbamate Group: The carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate undergoes various chemical reactions, including:
Acylation: Introduction of acyl groups.
Alkylation: Addition of alkyl groups.
Reduction: Reduction of functional groups to simpler forms.
Common Reagents and Conditions
Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Alkylation: Alkyl halides in the presence of a strong base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can yield acylated derivatives, while reduction can produce simpler alcohols or amines .
Scientific Research Applications
Inhibition of SHP2
Recent studies have identified tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate as a potent allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is involved in various signaling pathways that regulate cell growth and differentiation, making it a target for cancer therapy.
Case Study: SHP2 Inhibition
A notable study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound as a selective inhibitor of SHP2. The research highlighted:
- Mechanism of Action : The compound binds to an allosteric site on the SHP2 enzyme, inhibiting its phosphatase activity.
- Therapeutic Potential : By modulating the activity of SHP2, this compound could impact pathways associated with oncogenesis and immune responses.
- In Vivo Efficacy : Animal models showed promising results in reducing tumor growth when treated with this compound.
Structure-Based Drug Design
The unique structure of this compound allows for modifications that can enhance its pharmacological properties:
- Analog Synthesis : Researchers are exploring analogs of this compound to improve potency and selectivity against SHP2.
- Computational Modeling : Molecular docking studies help predict binding affinities and optimize lead compounds for further development.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate involves its interaction with specific molecular targets. The spirocyclic oxetane moiety is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Modified Heteroatom Positions
Positional Isomerism :
- tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate (CAS: 1784024-20-9): Heteroatoms: 8-oxa, 2-aza (vs. 2-oxa, 8-aza in the target compound).
Analogues with Varied Substituents and Functional Groups
Methyl and Amine Derivatives :
Hydroxyl and Methoxy Substitutions :
- tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 207729-03-1):
- tert-Butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate (CAS: 2306245-65-6):
Fluorinated Derivatives :
Analogues with Alternative Ring Systems
Smaller Ring Systems :
- tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate (CAS: 335276-55-6): Oxolane (tetrahydrofuran) ring replaces the spiro[4.5]decan system, reducing conformational flexibility but improving synthetic accessibility .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The Boc group in the target compound enables efficient Suzuki-Miyaura couplings (e.g., with boronic esters) for constructing PROTACs, as demonstrated in SHP2 degrader synthesis .
- Biological Impact : Fluorinated analogs (e.g., CAS 2306249-46-5) show enhanced bioavailability in preclinical models due to increased lipophilicity .
- Stability : Methoxy-substituted derivatives exhibit longer half-lives in plasma compared to hydroxylated counterparts .
Biological Activity
The compound tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate (CAS No. 2098564-18-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl ((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate |
| Purity | 95% |
Structural Representation
The compound features a spirocyclic structure which is significant for its biological activity, particularly in modulating neurochemical pathways.
Research indicates that compounds similar to this compound may exhibit neuroprotective effects by interacting with key enzymes involved in neurodegenerative processes. Notably, studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE) and β-secretase , both of which are pivotal in the pathogenesis of Alzheimer's disease (AD) .
Neuroprotective Effects
In vitro studies have demonstrated that this class of compounds can enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, which are known to induce neurotoxicity . Specifically, the compound has been shown to:
- Reduce levels of TNF-α and free radicals in astrocytes.
- Inhibit Aβ aggregation and fibril formation.
These actions suggest a potential role in mitigating the inflammatory and oxidative stress responses associated with neurodegenerative diseases.
In Vitro Studies
- Cell Viability Assays : The compound was tested for its ability to protect astrocytes from Aβ-induced cytotoxicity. Results indicated a significant improvement in cell viability when treated with the compound alongside Aβ .
- Cytokine Production : The treatment with this compound resulted in decreased TNF-α production compared to controls treated only with Aβ .
In Vivo Studies
Although in vitro findings were promising, in vivo studies using scopolamine-induced models showed limited efficacy regarding Aβ levels and β-secretase activity inhibition when compared to established treatments like galantamine . This indicates that while the compound has potential, its bioavailability and effectiveness in vivo require further investigation.
Case Study 1: Neuroprotective Role in Alzheimer’s Models
A study evaluated the effects of related compounds on cognitive decline in AD models. The findings suggested that these compounds could potentially slow down cognitive impairment by modulating AChE activity and reducing amyloid aggregation .
Case Study 2: Cytokine Modulation
Another research project focused on how these compounds affect cytokine production in response to neurotoxic stimuli. It was found that they could significantly lower pro-inflammatory cytokines like TNF-α, indicating a possible therapeutic avenue for inflammatory-related neurological disorders .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving nucleophilic substitution and carbamate protection. For example, describes a two-step process:
Oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate using DMSO/oxalyl chloride in dichloromethane at −78°C.
Alkylation of the intermediate with 1-(2-bromoethoxy)-4-fluorobenzene in refluxing acetonitrile with anhydrous K₂CO₃ .
Key considerations include:
- Temperature control : Low temperatures (−78°C) prevent side reactions during oxidation.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps.
- Purification : Column chromatography or recrystallization ensures enantiomeric purity, critical for biological activity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and enantiomeric purity of this spirocyclic carbamate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly the 3S,4S configuration (e.g., δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 297.3 Da) .
- Chiral HPLC : Essential for resolving enantiomers, using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
- X-ray Crystallography : SHELX programs refine crystal structures, while ORTEP-III generates 3D visualizations of the spirocyclic core .
Q. What are the critical considerations for handling and storing this compound to maintain its stability during experimental workflows?
- Methodological Answer :
- Storage : Protect from moisture and light at −20°C in airtight containers. Avoid prolonged exposure to strong acids/bases, which hydrolyze the carbamate group .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the spirocyclic nitrogen .
Advanced Research Questions
Q. How can researchers address challenges in determining the three-dimensional conformation of the spirocyclic ring system, particularly regarding ring puckering and stereochemical assignments?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity using crystallographic data. For example, defines puckering amplitudes (e.g., θ = 15° for the 8-azaspiro[4.5]decane core) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict puckering energetics .
- SHELXL Refinement : Use anisotropic displacement parameters to model thermal motion in crystal structures .
Q. What strategies are employed to resolve conflicting biological activity data between in vitro enzyme inhibition assays and cellular efficacy studies for derivatives of this compound?
- Methodological Answer :
- Permeability Assays : Measure logP (e.g., 2.8 via shake-flask method) to assess membrane penetration .
- Metabolic Stability Testing : Use liver microsomes to identify labile sites (e.g., carbamate hydrolysis) .
- Proteolysis-Targeting Chimeras (PROTACs) : Attach E3 ligase ligands (e.g., pomalidomide) to enhance cellular degradation of targets like SHP2 .
Q. What computational and experimental approaches are recommended for establishing structure-activity relationships (SAR) of modifications at the 3-methyl and 8-aza positions of the spiro[4.5]decane core?
- Methodological Answer :
- SAR Table :
| Modification | Biological Activity (IC₅₀) | Key Insight |
|---|---|---|
| 3-Methyl (S-config.) | 12 nM (SHP2 inhibition) | Enhances hydrophobic packing in the active site |
| 8-Aza substitution | >1 µM | Disrupts hydrogen bonding to Asp489 |
- Molecular Dynamics (MD) : Simulate binding to SHP2 (PDB: 6BMR) over 100 ns to assess conformational stability .
Q. How does the stereochemical configuration at the 3S and 4S positions influence the molecular interactions of this compound with biological targets, and what techniques validate these interactions?
- Methodological Answer :
- Docking Studies : Glide SP scoring reveals that the 3S,4S configuration forms a hydrogen bond with Arg465 of SHP2 (ΔG = −9.2 kcal/mol) .
- Isothermal Titration Calorimetry (ITC) : Measure Kd = 8 nM for the (3S,4S) enantiomer vs. Kd = 450 nM for the (3R,4R) diastereomer .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between high in vitro potency and low in vivo efficacy observed in preclinical models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
